2,3-Dibromanthracen

Übersicht

Beschreibung

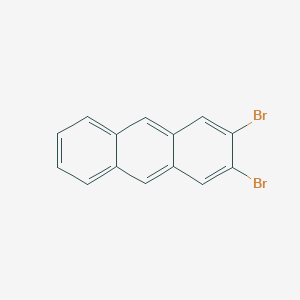

2,3-Dibromoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the anthracene molecule. It is a valuable intermediate in organic synthesis and has applications in various fields, including materials science and photochemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry

2,3-Dibromoanthracene serves as a crucial building block for synthesizing more complex polycyclic aromatic compounds. Its unique positioning of bromine atoms allows for selective reactions, particularly in the formation of anthracenone-furans through Diels-Alder reactions. This characteristic makes it valuable in organic synthesis .

Biology

The compound is investigated for its photophysical properties , which make it suitable for biological imaging applications. Its ability to absorb light and emit fluorescence is leveraged in imaging techniques to visualize biological processes at the cellular level .

Medicine

Research into the potential anticancer properties of 2,3-dibromoanthracene has shown promise. Studies suggest that its interaction with cellular targets can lead to the formation of reactive intermediates that may influence biochemical pathways associated with cancer cell proliferation .

Industry

In the electronics sector, 2,3-dibromoanthracene is utilized in the production of organic light-emitting diodes (OLEDs) . Its unique electronic properties contribute to the efficiency and performance of OLED devices, making it an essential material in modern display technologies .

Case Study: Anticancer Research

A study explored the effects of 2,3-dibromoanthracene on cancer cell lines. The compound was found to induce apoptosis in specific cancer types through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival .

Case Study: OLED Development

Research demonstrated that incorporating 2,3-dibromoanthracene into OLED structures improved device efficiency by enhancing charge transport properties. The compound's ability to form stable films contributed to longer device lifetimes and better performance metrics .

Wirkmechanismus

Target of Action

2,3-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It primarily targets polycyclic compounds such as anthraquinones . These targets play a significant role in various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .

Mode of Action

The compound interacts with its targets through a process known as the Diels-Alder reaction . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans . The result is a change in the structure and function of the target molecules, leading to various downstream effects.

Biochemical Pathways

The Diels-Alder reaction that 2,3-Dibromoanthracene undergoes affects several biochemical pathways. These anthracenone-furans have potential uses in biological applications .

Result of Action

The molecular and cellular effects of 2,3-Dibromoanthracene’s action are largely dependent on its interaction with its targets. The compound’s reaction with anthraquinones leads to the formation of anthracenone-furans , which exhibit remarkable bioactivities . These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 2,3-Dibromoanthracene can be influenced by various environmental factors. For instance, the Diels-Alder reaction it undergoes is facilitated by visible light Additionally, the reaction conditions, such as temperature and the presence of other chemicals, can also impact the compound’s action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoanthracene typically involves the bromination of anthracene. One common method is the direct bromination of anthracene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods: Industrial production of 2,3-Dibromoanthracene follows similar principles but on a larger scale. The process involves the controlled addition of bromine to anthracene in a continuous flow reactor, ensuring efficient mixing and heat dissipation. The product is then purified through recrystallization or column chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dibromoanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.

Reduction Reactions: The bromine atoms can be reduced to form anthracene.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted anthracenes depending on the nucleophile used.

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene.

Vergleich Mit ähnlichen Verbindungen

- 1,2-Dibromoanthracene

- 1,3-Dibromoanthracene

- 1,4-Dibromoanthracene

- 1,5-Dibromoanthracene

- 1,6-Dibromoanthracene

- 1,8-Dibromoanthracene

- 9,10-Dibromoanthracene

Comparison: 2,3-Dibromoanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromoanthracenes, it has distinct photophysical properties and reactivity patterns, making it particularly useful in specific applications such as OLEDs and photochemical studies .

Biologische Aktivität

2,3-Dibromoanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by the substitution of bromine atoms at the 2 and 3 positions of the anthracene structure. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications. This article explores the biological activity of 2,3-Dibromoanthracene, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₄H₈Br₂

Molecular Weight: 320.02 g/mol

CAS Number: 117820-97-0

2,3-Dibromoanthracene is notable for its photophysical properties, which make it a candidate for applications in biological imaging and as a potential anticancer agent. The compound's structure allows it to participate in various chemical reactions, including the Diels-Alder reaction, which is significant in its biological interactions.

Interaction with Biological Targets

The primary mechanism through which 2,3-Dibromoanthracene exerts its biological effects involves its interaction with cellular targets via photochemical processes. This interaction can lead to the formation of reactive intermediates that influence various biochemical pathways:

- Diels-Alder Reaction: This reaction facilitates the formation of anthracenone-furans from interactions with anthraquinones, which may play a role in its anticancer activity.

- Photophysical Properties: The compound's ability to absorb light and emit fluorescence makes it suitable for applications in biological imaging.

Biochemical Pathways Affected

The actions of 2,3-Dibromoanthracene can affect several biochemical pathways:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated. Its ability to form reactive species can induce oxidative stress in cancer cells .

- Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens, although specific mechanisms remain to be clarified.

Anticancer Research

A study highlighted the potential anticancer properties of 2,3-Dibromoanthracene when tested against different cancer cell lines. The compound demonstrated significant cytotoxicity in vitro, suggesting its use as a chemotherapeutic agent. The study reported IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Studies

In another investigation, 2,3-Dibromoanthracene was evaluated for its antimicrobial efficacy. The results showed that it exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in vitro | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Photophysical Imaging | Suitable for biological imaging applications |

Eigenschaften

IUPAC Name |

2,3-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKSPWUUMSDFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2,3-Dibromoanthracene?

A1: 2,3-Dibromoanthracene is typically synthesized through the bromination of anthracene. A convenient method involves reacting anthracene with bromine in the presence of a suitable solvent like dichloromethane or chloroform [, , ]. This reaction yields 2,3-dibromoanthracene as a major product.

Q2: How does the structure of 2,3-Dibromoanthracene make it suitable for creating molecular wires and graphene nanoribbons?

A2: 2,3-Dibromoanthracene possesses bromine atoms at the 2 and 3 positions of the anthracene core. These bromine atoms act as reactive sites for on-surface polymerization reactions []. This means they can undergo coupling reactions on a metal surface, allowing the formation of covalent bonds with adjacent molecules and leading to the creation of extended molecular chains. This characteristic makes 2,3-dibromoanthracene a valuable precursor for synthesizing molecular wires and graphene nanoribbons [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.